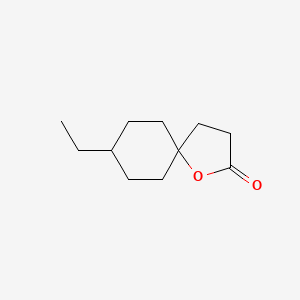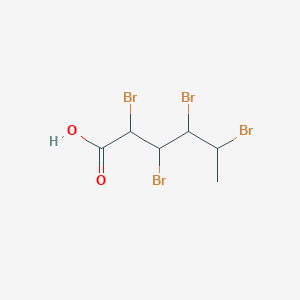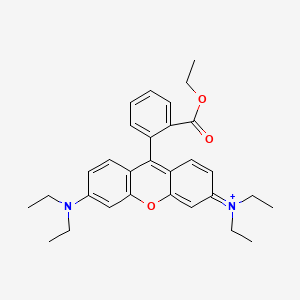
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro(45)decan-2-one, 8-ethyl-, cis- is a chemical compound with the molecular formula C11H18O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- typically involves the reaction of cyclohexanone with ethyl bromoacetate in the presence of a base, followed by cyclization to form the spiro compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique spiro structure allows it to fit into enzyme active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, trans-: This is a stereoisomer of the cis- form, with different spatial arrangement of atoms.
1,4-Dioxaspiro(4.5)decan-8-one: Another spiro compound with a different ring structure.
Uniqueness
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- is unique due to its specific stereochemistry and the presence of an ethyl group at the 8th position. This gives it distinct chemical properties and reactivity compared to its isomers and other spiro compounds.
Properties
CAS No. |
91069-40-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
8-ethyl-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H18O2/c1-2-9-3-6-11(7-4-9)8-5-10(12)13-11/h9H,2-8H2,1H3 |
InChI Key |
GITDWIBIPJFPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



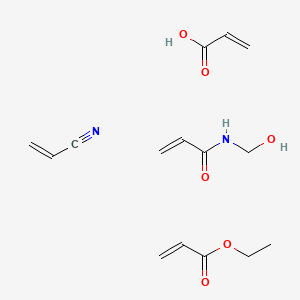
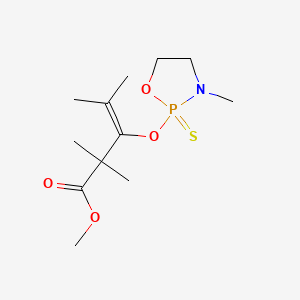
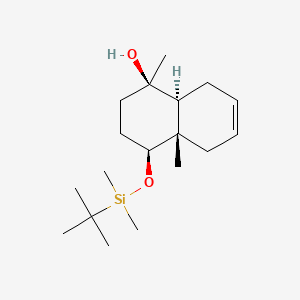
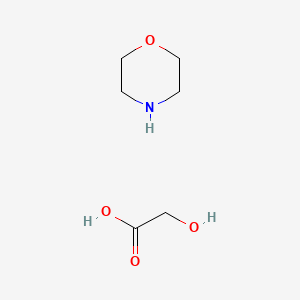
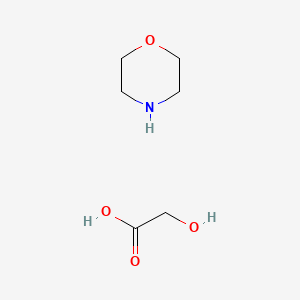
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)



![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
